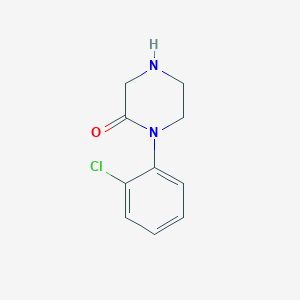

1-(2-氯苯基)哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Chlorophenyl)piperazin-2-one” is an organic compound that falls under the category of piperazines . Piperazines are a group of compounds that have a wide range of biological and pharmaceutical activity .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “1-(2-Chlorophenyl)piperazin-2-one” is C10H11ClN2O . It is a dibasic amine with no stereoisomers .Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives includes aza-Michael addition between diamine and the in situ generated sulfonium salt .科学研究应用

药理应用和代谢

芳基哌嗪衍生物,包括1-(2-氯苯基)哌嗪-2-酮,在临床上主要用于治疗抑郁症、精神病或焦虑症。这些化合物经历广泛的代谢,包括CYP3A4依赖的N-去烷基化反应,形成1-芳基哌嗪,这些化合物以其与5-羟色胺受体相关的效应而闻名。这种代谢在它们的药理作用中起着重要作用(S. Caccia, 2007)。

哌嗪衍生物在药物开发中的作用

哌嗪是一种含有六元氮的杂环,由于存在于具有各种治疗用途的药物中,如抗精神病药、抗抑郁药和抗癌药物中,因此在药物设计中至关重要。对哌嗪核的修饰显著影响所得分子的药用潜力,突显了该骨架在药物发现中的多功能性(A. Rathi et al., 2016)。

在抗抑郁药物开发中的作用

哌嗪亚结构的存在是许多上市抗抑郁药物的共同特点。由于其有利的中枢神经系统药代动力学和特定的结合构象,这种基团被认为对这些药物的疗效有重要贡献。基于哌嗪的抗抑郁药物的持续研究旨在开发具有增强效力和疗效的新化合物(R. Kumar et al., 2021)。

对抗精神病药物的贡献

芳基环烷胺,包括苯基哌啶和哌嗪,是抗精神病药物中重要的药效团。这些化合物的结构特征,特别是芳基烷基取代基,对它们在D2样受体的效力和选择性至关重要,表明它们在治疗精神障碍中发挥着重要作用(D. Sikazwe et al., 2009)。

作用机制

Target of Action

It is known that piperazine compounds, which 1-(2-chlorophenyl)piperazin-2-one is a derivative of, generally target parasites . They mediate their anthelmintic action by paralyzing these parasites .

Mode of Action

Piperazine compounds, including 1-(2-chlorophenyl)piperazin-2-one, are known to act as gaba receptor agonists . This means they enhance the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells. The result is a paralytic effect on the parasites, which allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

Given its role as a gaba receptor agonist, it can be inferred that it affects the gabaergic system, a major inhibitory neurotransmitter pathway in the nervous system .

Result of Action

Based on its mode of action as a gaba receptor agonist, it can be inferred that the compound enhances the inhibitory effects of gaba on nerve cells, leading to paralysis of parasites .

安全和危害

未来方向

Piperazine derivatives show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of new synthetic routes and the exploration of their biological activities could be potential future directions .

属性

IUPAC Name |

1-(2-chlorophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIBLRDYVHXODO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891574 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197967-66-1 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)

![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)